4-(Trifluoromethoxy)piperidine

Medicinal Chemistry Synthetic Methodology Process Chemistry

4-(Trifluoromethoxy)piperidine (CAS 1206984-05-5) is a fluorinated secondary amine building block used extensively in medicinal chemistry and drug discovery. As a piperidine derivative, it features a trifluoromethoxy (CF3O) group at the 4-position, which imparts distinctive electronic and physicochemical properties compared to non-fluorinated or alternative fluorinated analogs.

Molecular Formula C6H10F3NO
Molecular Weight 169.14 g/mol
CAS No. 1206984-05-5
Cat. No. B1430414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)piperidine
CAS1206984-05-5
Molecular FormulaC6H10F3NO
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESC1CNCCC1OC(F)(F)F
InChIInChI=1S/C6H10F3NO/c7-6(8,9)11-5-1-3-10-4-2-5/h5,10H,1-4H2
InChIKeyXXGQGFIISHCNSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethoxy)piperidine (CAS 1206984-05-5) Overview for Medicinal Chemistry Procurement


4-(Trifluoromethoxy)piperidine (CAS 1206984-05-5) is a fluorinated secondary amine building block used extensively in medicinal chemistry and drug discovery [1]. As a piperidine derivative, it features a trifluoromethoxy (CF3O) group at the 4-position, which imparts distinctive electronic and physicochemical properties compared to non-fluorinated or alternative fluorinated analogs [2]. This compound serves as a versatile scaffold for synthesizing diverse molecules with potential therapeutic applications, particularly in central nervous system and anti-inflammatory research [3][4].

Why 4-(Trifluoromethoxy)piperidine Cannot Be Replaced by Unsubstituted or CF3/OCH3 Piperidines


Substituting 4-(trifluoromethoxy)piperidine with a generic piperidine or a close analog like 4-(trifluoromethyl)piperidine or 4-methoxypiperidine is not a straightforward exchange due to the unique electronic and steric effects of the trifluoromethoxy (OCF3) group [1]. The OCF3 moiety's strong electronegativity (3.7 on the Pauling scale) and high lipophilicity (Hansch π = 1.04) differ significantly from that of CF3 (electronegativity 3.5, π = 0.88) and OCH3 (electronegativity 2.7, π = -0.02) groups [2][3]. These differences directly impact the molecule's acid/base properties (pKa), lipophilicity (logD), and metabolic stability, which are critical parameters for drug design and lead optimization [4]. The quantitative evidence below demonstrates that these property shifts are not linear and can significantly alter a compound's in vitro and in vivo profile, making direct substitution without empirical validation a high-risk strategy.

Quantitative Differentiation Evidence for 4-(Trifluoromethoxy)piperidine vs. Analogs


Synthetic Scalability and Yield: 4-(Trifluoromethoxy)piperidine vs. 4-Hydroxypiperidine

The target compound can be synthesized in multigram quantities with a well-defined and reproducible 5-step protocol, achieving a 40% overall yield starting from 4-hydroxypiperidine [1]. This contrasts with the more challenging synthesis of its direct analog, 4-(trifluoromethoxymethyl)piperidine, which proceeds with a significantly lower overall yield of 13.5% from 4-(hydroxymethyl)piperidine under a similar synthetic strategy [2]. This yield differential highlights a practical advantage in sourcing and cost-effectiveness for large-scale medicinal chemistry campaigns.

Medicinal Chemistry Synthetic Methodology Process Chemistry

Basicity Modulation: pKa Comparison of 4-(Trifluoromethoxy)piperidine with Piperidine and 4-Fluoropiperidine

The introduction of the trifluoromethoxy group significantly reduces the basicity of the piperidine nitrogen. The predicted pKa of 4-(trifluoromethoxy)piperidine is 9.34 ± 0.10 , a notable decrease from the pKa of unsubstituted piperidine, which is 11.22 [1]. This reduction in basicity is comparable to that achieved with a fluorine substituent at the same position, as 4-fluoropiperidine has a predicted pKa of 9.33 ± 0.10 . However, the OCF3 group achieves this pKa modulation while also providing a distinct lipophilicity profile (see Evidence Item 3), offering a different set of drug-like properties compared to the fluorine atom.

Physicochemical Property Drug Design Bioavailability

Lipophilicity Enhancement: LogD Comparison of OCF3-Piperidines vs. CH3O-Piperidines

Compounds bearing the aliphatic trifluoromethoxy group, including 4-(trifluoromethoxy)piperidine, exhibit a significant increase in lipophilicity compared to their methoxy (OCH3) analogs . In a systematic study of aliphatic OCF3 derivatives, the OCF3 group increased logD7.4 by a range of 0.7 to 1.4 units compared to the corresponding CH3O compounds . Furthermore, a specific experimental logD7.4 value of 1.0 has been reported for 4-(trifluoromethoxy)piperidine itself . This enhanced lipophilicity is a key differentiator from more polar analogs and is essential for achieving passive membrane permeability and central nervous system (CNS) penetration.

Lipophilicity ADME Membrane Permeability

Metabolic Stability Trade-off: Microsomal Clearance of OCF3-Piperidines vs. CF3 and CH3O Analogs

While the OCF3 group confers advantages in lipophilicity, it presents a trade-off in metabolic stability. Microsomal stability studies on a series of aliphatic derivatives show that the trifluoromethoxy group typically decreases metabolic stability compared to either CH3O- or CF3-substituted counterparts . This class-level observation indicates that while the OCF3 motif is beneficial for membrane permeability, it may be more susceptible to hepatic metabolism than its trifluoromethyl or methoxy analogs. This is a crucial piece of information for medicinal chemists balancing target engagement with pharmacokinetic clearance.

Metabolic Stability ADME Hepatic Clearance

Optimal Application Scenarios for 4-(Trifluoromethoxy)piperidine Based on Quantitative Evidence


CNS Drug Discovery Programs Requiring Enhanced Brain Penetration

The combination of a reduced pKa (9.34 vs. 11.22 for piperidine) and a high logD7.4 (1.0) positions 4-(trifluoromethoxy)piperidine as an ideal building block for designing CNS-penetrant molecules . The lower basicity reduces the fraction of positively charged species at physiological pH, minimizing P-glycoprotein (P-gp) efflux, while the increased lipophilicity promotes passive diffusion across the blood-brain barrier (BBB). This compound should be prioritized for targets where achieving high unbound brain concentrations is a primary challenge.

Large-Scale Synthesis of Fluorinated Compound Libraries

With a robust and scalable 5-step synthesis delivering a 40% overall yield, 4-(trifluoromethoxy)piperidine is an economically viable starting material for generating diverse, fluorine-rich compound libraries [1]. Its favorable yield profile, when compared to the more challenging synthesis of the 4-(trifluoromethoxymethyl)piperidine analog (13.5% yield), ensures a more reliable and cost-effective supply for high-throughput screening and parallel medicinal chemistry efforts [2].

Lead Optimization Campaigns Targeting Lipophilic Binding Pockets

For biological targets with deep, lipophilic binding pockets, the incorporation of the OCF3 group is a proven strategy to enhance potency and selectivity. The quantifiable increase in lipophilicity (0.7-1.4 LogD units) afforded by the OCF3 group over methoxy analogs can drive favorable hydrophobic interactions and displace high-energy water molecules from the active site . This makes 4-(trifluoromethoxy)piperidine a strategic choice for improving target affinity in hit-to-lead and lead optimization phases.

Development of Anti-inflammatory and Analgesic Agents

Derivatives of 4-(trifluoromethoxy)piperidine, particularly those with a 4-piperidione core, have demonstrated significant in vivo anti-inflammatory activity in preclinical models of colitis [3]. The compound serves as a critical intermediate for synthesizing analogs that modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β. This established biological relevance makes it a compelling choice for programs focused on immunology and inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.